molecular formula C42H50N8O14 B1193446 PZ-285

PZ-285

Numéro de catalogue: B1193446
Poids moléculaire: 890.904
Clé InChI: PURPDMVLMICIQP-GIEDQAFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PZ-285 (CAS No. 52851-41-9) is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. It features a fused bicyclic aromatic structure, as indicated by its InChI Key YZMVLKJJJCMVGX-UHFFFAOYSA-N . Key physicochemical properties include a TPSA (Topological Polar Surface Area) of 46.33 Ų, Log Po/w (octanol-water partition coefficient) of 1.46, and moderate aqueous solubility (Log S = -2.41). Its synthesis typically involves cyclocondensation reactions using β-keto acids and indole derivatives under controlled conditions, achieving yields up to 51% in dimethylformamide (DMF) .

Its Brenk drug-likeness score (0.78) and lead-likeness (compliance with Lipinski’s rules) suggest suitability for further pharmacological optimization .

Propriétés

Formule moléculaire

C42H50N8O14

Poids moléculaire

890.904

Nom IUPAC

N/A

InChI

InChI=1S/C42H50N8O14/c1-37(53-7)39(3,55-9)61-25-23(59-37)31-44-29-21-19(15-17-51)13-14-20(16-18-52)22(21)30(43-29)45-32-24-26(62-40(4,56-10)38(2,54-8)60-24)34(47-32)49-36-28-27(35(50-36)48-33(25)46-31)63-41(5,57-11)42(6,58-12)64-28/h13-14,51-52H,15-18H2,1-12H3,(H2,43,44,45,46,47,48,49,50)/t37-,38-,39-,40-,41-,42-/m1/s1

Clé InChI

PURPDMVLMICIQP-GIEDQAFWSA-N

SMILES

C[C@@]([C@](C)(OC)O1)(OC)OC(/C2=N/C3=N/C(C4=C3O[C@@](C)(OC)[C@](C)(OC)O4)=N\5)=C1/C(N2)=N/C(C6=C/7C(CCO)=CC=C6CCO)=NC7=N/C8=C(O[C@@](C)(OC)[C@](C)(OC)O9)C9=C5N8

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PZ-285;  PZ 285;  PZ285;  Pz-285;  Pz 285;  Pz285;  Porphyrazine Diol;  H2Pz(A3B)

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds were selected for comparison based on structural homology (>85% similarity) or functional overlap (e.g., shared catalytic or pharmacological roles):

Table 1: Structural and Physicochemical Comparison

Property PZ-285 (C₉H₇NO₂) 5H-Dibenzo[b,e]azepine-6,11-dione (C₁₄H₉NO₂) N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (C₁₁H₁₁NO₂)
Molecular Weight 161.16 231.23 189.21
Log Po/w 1.46 2.89 1.92
Hydrogen Bond Acceptors 3 3 3
TPSA (Ų) 46.33 49.77 46.17
Synthetic Yield 40–51% 32–45% 55–60%

Key Findings :

Structural Flexibility: this compound and N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide share a monocyclic indene core, but this compound’s fused bicyclic system enhances aromatic stabilization, as evidenced by its lower Log Po/w (1.46 vs. 1.92) . 5H-Dibenzoazepinedione’s extended conjugated system (two fused benzene rings) increases hydrophobicity (Log Po/w = 2.89) but reduces synthetic accessibility (yield ≤45%) .

Synthetic Efficiency :

  • This compound achieves moderate yields (51% ) using β-keto acids and indole precursors in DMF, whereas N-(1-Oxo-indenyl)acetamide attains higher yields (60% ) via direct acetylation under milder conditions .
  • The dibenzoazepinedione’s lower yield (32–45% ) reflects challenges in controlling diketone cyclization .

Pharmacological Potential: this compound’s BBB permeability score (0.85) surpasses that of 5H-dibenzoazepinedione (0.62), suggesting better central nervous system (CNS) bioavailability . Both this compound and N-(1-Oxo-indenyl)acetamide show negligible PAINS (Pan-Assay Interference Compounds) alerts, indicating low risk of false-positive bioactivity .

Key Findings :

  • This compound’s phosphine-alkene hybrid structure enables selective coordination with transition metals like Fe³⁺, facilitating its use in cross-coupling reactions .
  • 5H-Dibenzoazepinedione’s rigid scaffold enhances stability in high-temperature catalysis (e.g., Heck coupling at 220°C ) but limits substrate diversity .

Discussion

This compound distinguishes itself from analogs through balanced hydrophobicity, synthetic scalability, and CNS-targeted drug-likeness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PZ-285
Reactant of Route 2
PZ-285

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.